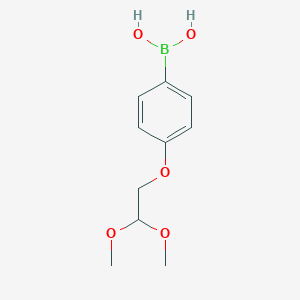

4-(2,2-Dimethoxyethoxy)phenylboronic acid

Beschreibung

Overview of Arylboronic Acids in Contemporary Organic Chemistry

Arylboronic acids, organic compounds featuring a boronic acid functional group attached to an aromatic ring, are pivotal reagents in contemporary organic synthesis. Their prominence is largely attributed to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.net This class of compounds is valued for its stability, relatively low toxicity, and broad functional group tolerance, making them highly attractive for a wide range of chemical transformations. nih.gov

The journey of boronic acid chemistry began in 1860 when Edward Frankland first reported the synthesis and isolation of a boronic acid. nih.gov Initially, the synthesis of these compounds was often challenging, yielding low outputs. nih.gov However, the development of new synthetic methodologies, such as the reaction of organometallic reagents like Grignard reagents with borate (B1201080) esters, revolutionized their accessibility. researchgate.net A significant milestone in the evolution of boronic acid chemistry was the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which showcased the immense synthetic potential of arylboronic acids. researchgate.net This led to an explosion of research into the synthesis and application of a vast array of functionalized arylboronic acids.

Modern synthetic techniques for preparing arylboronic acids are diverse and efficient. Key methods include:

Reaction of Organometallic Reagents: The reaction of organolithium or Grignard reagents with trialkyl borates remains a fundamental approach.

Palladium-Catalyzed Borylation: The Miyaura borylation reaction, which involves the palladium-catalyzed coupling of aryl halides or triflates with a diboron (B99234) reagent, is a widely used and versatile method. nih.gov

Iridium-Catalyzed C-H Borylation: This method allows for the direct conversion of aromatic C-H bonds to C-B bonds, offering a more atom-economical approach to arylboronic acids.

These advancements have made a wide variety of substituted arylboronic acids readily available for use in numerous synthetic applications.

The reactivity of an arylboronic acid is significantly influenced by the nature and position of the substituents on the aromatic ring. These substituents can exert both electronic and steric effects, which in turn modulate the properties of the boronic acid group.

Electronic Effects:

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring alter the Lewis acidity of the boron atom.

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂) or cyano (-CN) groups, increase the Lewis acidity of the boron atom. This enhanced acidity can facilitate the transmetalation step in cross-coupling reactions.

Electron-Donating Groups (EDGs): Conversely, EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, decrease the Lewis acidity of the boron atom.

The electronic nature of the substituent also impacts the pKa of the boronic acid, which is a crucial factor in reactions that are sensitive to pH.

| Substituent | Position | pKa |

|---|---|---|

| -H | - | 8.83 |

| -CH₃ | para | 8.96 |

| -OCH₃ | para | 9.06 |

| -Cl | para | 8.38 |

| -NO₂ | para | 7.08 |

Steric Effects:

Substituents located in the ortho position to the boronic acid group can introduce steric hindrance. This can influence the rate and outcome of reactions by impeding the approach of reagents to the boron center. While often seen as a challenge, steric hindrance can also be exploited to achieve selectivity in certain transformations.

The Role of Protecting Groups in Complex Molecule Synthesis

In the synthesis of complex organic molecules that contain multiple functional groups, it is often necessary to temporarily block the reactivity of one group while a transformation is carried out at another site. This strategy, known as the use of protecting groups, is a cornerstone of modern organic synthesis.

Acetals are highly effective and widely used protecting groups for aldehydes and ketones. They are formed by the reaction of a carbonyl compound with two equivalents of an alcohol, or more commonly, a diol to form a cyclic acetal (B89532).

A key advantage of acetals is their stability under a wide range of reaction conditions. They are generally unreactive towards:

Bases

Nucleophiles

Oxidizing agents

Reducing agents

This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group. Importantly, acetals can be readily removed (deprotected) under acidic conditions, typically in the presence of water, to regenerate the original carbonyl functionality.

Just as acetals can protect carbonyl groups, they are also strategically employed to protect diol functionalities. The formation of a cyclic acetal from a 1,2- or 1,3-diol provides a robust protecting group that is stable to many reaction conditions under which the boronic acid moiety might be used, such as Suzuki-Miyaura coupling.

In the context of boronic acid derivatives, protecting a diol as an acetal is crucial when the diol's hydroxyl groups could interfere with a desired reaction involving the boronic acid. For instance, the free hydroxyl groups could react with reagents intended for the boronic acid or participate in unwanted side reactions.

Rationale for Research on 4-(2,2-Dimethoxyethoxy)phenylboronic acid

The specific structure of this compound, which combines a phenylboronic acid moiety with an acetal-protected diol side chain, provides a clear rationale for its synthesis and application in advanced chemical synthesis. The primary motivation for investigating this compound lies in its potential as a bifunctional building block.

The key features of this molecule and the reasoning for its utility are as follows:

Orthogonal Reactivity: The boronic acid group can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki-Miyaura cross-coupling. The dimethoxyethoxy group, being an acetal, is stable under the typically basic conditions of these coupling reactions. This allows for the selective reaction of the boronic acid without interference from the side chain.

Latent Diol Functionality: The acetal group serves as a masked diol. Following the desired transformation at the boronic acid site, the acetal can be easily hydrolyzed under acidic conditions to reveal a free diol. This "protect-react-deprotect" strategy enables the introduction of a hydrophilic diol functionality into a more complex molecule at a later synthetic stage.

Applications in Materials Science and Medicinal Chemistry: The ability to introduce a diol-containing side chain onto an aromatic core is of significant interest in various fields.

In materials science , the resulting diol can be used for further polymerization or for modifying the properties of materials, such as increasing hydrophilicity or providing sites for further functionalization.

In medicinal chemistry , the introduction of polar groups like diols can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. Boronic acids themselves have shown potential as anticancer agents by acting as proteasome inhibitors.

| Molecular Feature | Synthetic Role | Potential Application |

|---|---|---|

| Phenylboronic Acid | Participant in cross-coupling reactions (e.g., Suzuki-Miyaura). | Construction of biaryl structures and other complex scaffolds. |

| Dimethoxyethoxy (Acetal) Group | Protecting group for a diol functionality. | Enables selective reactions at the boronic acid site. |

| Deprotected Diol | Hydrophilic functional group for further modification. | Improving solubility in drug candidates; functionalization of polymers. |

In essence, this compound is a valuable synthetic intermediate designed for multistep synthetic sequences where the controlled introduction of both an aryl group and a diol functionality is required.

Importance of the Dimethoxyethoxy Moiety in Directed Synthesis

The dimethoxyethoxy group is an acetal, a functional group renowned in organic chemistry for its role as a protecting group for carbonyls (aldehydes and ketones). total-synthesis.com In the context of this compound, this moiety can be considered a protected form of a formyl group (-CHO) or a hydroxyacetyl group (-COCH₂OH) at the para-position of the phenyl ring.

The primary importance of the acetal functionality lies in its stability under a wide range of reaction conditions, particularly neutral to strongly basic environments where many synthetic transformations are carried out. libretexts.orglibretexts.org Acetals are generally unreactive towards powerful nucleophiles and bases, such as organometallic reagents (e.g., Grignard reagents) and metal hydrides. libretexts.orgwikipedia.org This stability allows chemists to perform reactions on other parts of a molecule—such as a Suzuki coupling via the boronic acid group—without the risk of unintended side reactions at the acetal site. wikipedia.org By masking a reactive functional group, the dimethoxyethoxy moiety directs the synthesis, ensuring that chemical transformations occur only at the desired locations. quimicaorganica.org

Structure

2D Structure

Eigenschaften

IUPAC Name |

[4-(2,2-dimethoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-8(4-6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHYLZZAGHDVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629630 | |

| Record name | [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-36-8 | |

| Record name | [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 2,2 Dimethoxyethoxy Phenylboronic Acid

Strategic Approaches to Arylboronic Acid Synthesis

The preparation of arylboronic acids can be broadly categorized into several key strategic approaches. These include the use of highly reactive organometallic intermediates such as Grignard and organolithium reagents, as well as transition metal-catalyzed borylation reactions of aryl halides and triflates. nih.govrsc.org More recently, direct C-H borylation has emerged as a powerful and atom-economical alternative. nih.govresearchgate.net

One of the most established methods for synthesizing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. google.comborates.today This approach begins with the formation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl halide. For the synthesis of 4-(2,2-Dimethoxyethoxy)phenylboronic acid, the process would commence with 1-bromo-4-(2,2-dimethoxyethoxy)benzene.

The aryl Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronic ester. google.comgoogle.com Subsequent hydrolysis of the boronic ester under acidic conditions yields the final arylboronic acid. borates.today While effective, this method can be sensitive to steric hindrance and the presence of incompatible functional groups. nih.gov The reaction of Grignard reagents with diisopropylaminoborane (B2863991) has also been reported as a mild method for producing boronic acids. clockss.org

| Step | Description | Key Reagents | Typical Conditions |

| 1 | Formation of Grignard Reagent | Aryl Halide, Magnesium (Mg) | Ethereal solvent (e.g., THF) |

| 2 | Borylation | Trialkyl borate (e.g., B(OMe)₃) | Low temperature (e.g., -78 °C) |

| 3 | Hydrolysis | Aqueous acid (e.g., HCl) | Room temperature |

Similar to the Grignard-based approach, the use of organolithium reagents is a common strategy for the synthesis of arylboronic acids. nih.gov This method involves a lithium-halogen exchange reaction, where an aryl halide is treated with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures to generate a highly reactive aryllithium species. wikipedia.orgharvard.edu

This aryllithium intermediate is then "trapped" by an electrophilic boron source, such as a trialkyl borate, to form a boronate complex. nih.gov Subsequent acidic workup liberates the desired arylboronic acid. acs.org This method is particularly useful for aryl halides that are less reactive towards magnesium. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org However, the high reactivity of organolithium reagents necessitates stringent anhydrous conditions and low temperatures to avoid side reactions. google.com

Transition metal-catalyzed reactions have become increasingly important for the synthesis of arylboronic acids due to their high efficiency and broad functional group tolerance. rsc.orgresearchgate.net These methods typically involve the use of palladium, nickel, or copper catalysts to facilitate the coupling of an aryl halide or triflate with a boron-containing reagent. rsc.org

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of arylboronic esters. organic-chemistry.orgwikipedia.org The reaction typically employs an aryl halide or triflate, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate). wikipedia.orgbeilstein-journals.org

The resulting pinacol (B44631) boronate esters are stable, can be easily purified by chromatography, and are often used directly in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.org The mild reaction conditions tolerate a wide variety of functional groups that would be incompatible with Grignard or organolithium reagents. borates.today Variants of this reaction have been developed using other boron reagents like pinacolborane (HBPin) and under various conditions, including mechanochemical (ball-milling) and solvent-free approaches. beilstein-journals.orgucl.ac.uk

| Component | Example | Function |

| Aryl Electrophile | Aryl bromide, iodide, or triflate | Source of the aryl group |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronate ester group |

| Catalyst | PdCl₂(dppf), Pd(dba)₂ | Facilitates the cross-coupling reaction |

| Ligand | XPhos, SPhos | Stabilizes and activates the catalyst |

| Base | KOAc, K₂CO₃, Et₃N | Promotes transmetalation step |

| Solvent | Dioxane, DMSO, Toluene | Reaction medium |

Direct C-H borylation represents a highly atom-economical and efficient strategy for the synthesis of arylboronic acids, as it avoids the need for pre-functionalized aryl halides. nih.govsigmaaldrich.com This method involves the direct conversion of an aromatic C-H bond to a C-B bond, typically catalyzed by iridium, rhodium, or iron complexes. researchgate.netfao.orgvanderbilt.edu

The regioselectivity of C-H borylation is often governed by steric factors, with the borylation occurring at the least sterically hindered position. sigmaaldrich.comrsc.org However, the use of directing groups can control the regioselectivity, allowing for ortho-borylation. rsc.orgrsc.org While powerful, this method may require specific catalyst-ligand systems and can sometimes be limited by the electronic properties of the substrate. proquest.com Recent advancements have also explored metal-free, photoinduced C-H borylation reactions. acs.org

Transition Metal-Catalyzed Borylation of Aryl Halides/Triflates

Advanced Synthetic Techniques for Boronic Acid Derivatives

Recent advancements in synthetic methodology have provided new and improved ways to access boronic acid derivatives. Flow chemistry, for instance, has been employed for lithium-halogen exchange and borylation, allowing for rapid and scalable synthesis while minimizing side reactions. organic-chemistry.org Photoinduced, transition-metal-free borylation of aryl halides has also emerged as a greener alternative, often proceeding under mild conditions in aqueous media. rsc.org Furthermore, the development of novel ligands and catalysts continues to expand the scope and efficiency of transition-metal-catalyzed borylation reactions, enabling the synthesis of increasingly complex and functionally diverse arylboronic acids. rsc.orgresearchgate.net

Flow Chemistry Applications in Boronic Acid Synthesis

The synthesis of boronic acids, including this compound, has been significantly advanced through the adoption of flow chemistry. sci-hub.seacs.orgacs.org This technology offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters and enabling the use of chemistries that are often challenging to perform at scale. sci-hub.seacs.org Flow chemistry processes, particularly those utilizing lithiation-borylation routes, have been successfully developed for various aryl boronic acids. sci-hub.seacs.org In a typical flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise management of reaction time, temperature, and mixing. organic-chemistry.orgeuropa.eu This methodology is particularly advantageous for reactions involving unstable intermediates, which are common in boronic acid synthesis. sci-hub.seacs.orgresearchgate.net The use of "flash chemistry," a technique within flow chemistry characterized by reaction times of less than a second, further exemplifies the potential for rapid and efficient synthesis. organic-chemistry.orgnih.govacs.org By controlling residence time and temperature with high precision, side reactions that are prevalent in batch processes can be significantly suppressed. sci-hub.seacs.org

A primary advantage of flow chemistry in synthesizing boronic acids is its ability to safely and effectively handle unstable intermediates, such as organolithium species. sci-hub.seresearchgate.netmit.edu These intermediates are highly reactive and prone to degradation or side reactions in conventional batch reactors, often requiring cryogenic temperatures to manage their reactivity. acs.org Flow chemistry systems mitigate these issues through several key features:

Rapid Mixing and Heat Transfer : The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation. europa.eu This enables precise temperature control for highly exothermic reactions, preventing thermal runaway and the formation of byproducts. europa.eu

Short Residence Times : Unstable intermediates can be generated and consumed in situ within seconds or even milliseconds. organic-chemistry.orgacs.org This "flash chemistry" approach minimizes the time the intermediate exists, thereby reducing the likelihood of decomposition or unwanted side reactions. acs.orgorganic-chemistry.org For instance, in lithiation-borylation sequences, the short residence time prevents side reactions like protonation by the solvent (THF) or butylation from byproducts of the bromine-lithium exchange. acs.org

Enhanced Safety : The small internal volume of flow reactors means that only a minimal amount of hazardous or unstable material is present at any given moment. europa.eu This significantly reduces the risks associated with handling pyrophoric reagents like n-butyllithium (n-BuLi) or managing highly exothermic quenches. europa.eu

Research has demonstrated that flow chemistry can suppress side reactions in the lithiation step of boronic acid synthesis, which are common in batch processing. sci-hub.seacs.org This precise control allows for the use of unique, unstable, or otherwise uncontrollable intermediates to create a diversity of boronic acids. acs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Handling Unstable Intermediates

| Feature | Batch Chemistry | Flow Chemistry |

| Intermediate Lifetime | Long, leading to potential degradation | Short (seconds to milliseconds), minimizing degradation organic-chemistry.org |

| Temperature Control | Difficult, risk of hot spots | Excellent, rapid heat dissipation europa.eu |

| Safety | Higher risk due to large reagent volumes | Minimized risk due to small reactor volumes europa.eu |

| Side Reactions | Prone to side reactions (e.g., protonation) acs.org | Side reactions are significantly suppressed sci-hub.seacs.org |

| Operating Conditions | Often requires cryogenic temperatures acs.org | Can often be performed at milder, non-cryogenic temperatures researchgate.netacs.org |

Continuous flow systems offer significant advantages for the scale-up and process optimization of boronic acid synthesis, moving from laboratory-scale discovery to kilogram-scale production. acs.orgresearchgate.netacs.org Unlike batch processes where scaling up often requires complete redevelopment, flow processes can typically be scaled by either extending the operation time ("scaling out") or by increasing the reactor size or number. acs.org

Process optimization in flow systems involves adjusting parameters such as flow rate, residence time, temperature, and reagent stoichiometry. rsc.org Studies have shown that a residence time of just a few seconds can be sufficient for the bromine-lithium exchange reaction while avoiding the formation of butylated side products. acs.org For example, a rapid scale-up from discovery to kilogram-scale production was achieved with a short residence time of 0.25 seconds at a non-cryogenic temperature of 0 °C. researchgate.netacs.org

The transition to manufacturing scale has been successfully demonstrated, with one process producing 0.76 kg of a boronic acid in just over two hours of operation in flow mode. acs.org Another system demonstrated a throughput of 60 g/h, highlighting the potential for high-efficiency production. organic-chemistry.org This scalability makes flow chemistry an attractive technology for the industrial production of key intermediates like this compound. acs.orgacs.org

Table 2: Examples of Scale-Up in Boronic Acid Flow Synthesis

| Throughput Achieved | Residence Time | Operating Temperature | Reference |

| 60 g / hour | ~1 second | Not specified | organic-chemistry.org |

| 0.76 kg in 2h 25min | Not specified | -15 °C | acs.org |

| Kilogram-scale | 0.25 seconds | 0 °C | researchgate.netacs.org |

Convergent Synthesis Strategies Utilizing Boronic Acids

Boronic acids and their derivatives are exceptionally useful building blocks in convergent strategies due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. core.ac.uknih.gov These compounds serve as stable, readily accessible coupling partners for constructing complex molecular architectures. core.ac.uk

In a convergent approach, this compound could be synthesized independently as one key fragment. Simultaneously, another complex part of the target molecule would be prepared through a separate synthetic route. The final, crucial step would involve coupling these two fragments, often via a palladium-catalyzed reaction like the Suzuki coupling. This strategy is widely applied in the synthesis of pharmaceuticals and other complex organic molecules, where building molecular diversity from a common set of advanced intermediates is highly desirable. core.ac.uk

Reactivity and Mechanistic Investigations of 4 2,2 Dimethoxyethoxy Phenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron species. This reaction is catalyzed by a palladium complex and requires a base. libretexts.orgwikipedia.org 4-(2,2-Dimethoxyethoxy)phenylboronic acid serves as a key building block in these reactions, facilitating the synthesis of complex organic molecules. The general scheme of the Suzuki reaction involves an oxidative addition, transmetalation, and reductive elimination. libretexts.org

The dimethoxyethoxy group on the phenylboronic acid can influence the substrate scope and functional group tolerance in Suzuki-Miyaura coupling reactions. The electron-donating nature of the alkoxy group can enhance the reactivity of the boronic acid. researchgate.net This is because electron-donating groups increase the electron density on the boron atom, which can facilitate the transmetalation step. rsc.org

Research has demonstrated successful Suzuki-Miyaura couplings with a variety of aryl halides, including those with both electron-donating and electron-withdrawing groups. For instance, couplings have been achieved with substrates like 4-bromoanisole, 3-bromoanisole, 2-bromoanisole, and 4-bromobenzonitrile. core.ac.uk The reaction also tolerates sterically hindered substrates, as evidenced by the successful coupling of 2-bromoanisole. core.ac.uk

The presence of the dimethoxyethoxy group appears to be compatible with a range of functional groups on the coupling partner. Successful couplings have been reported with substrates containing ethers, nitriles, and other functional groups. researchgate.netcore.ac.uk However, the specific influence of the dimethoxyethoxy moiety on the tolerance of highly sensitive functional groups requires further detailed investigation.

| Aryl Halide Substrate | Observed Outcome | Reference |

|---|---|---|

| 4-bromoanisole | Excellent coupling yield | core.ac.uk |

| 3-bromoanisole | Excellent coupling yield | core.ac.uk |

| 2-bromoanisole (Sterically hindered) | High coupling yield | core.ac.uk |

| 4-bromobenzonitrile | Quantitative product formation | core.ac.uk |

| 4-bromonitrobenzene | Moderate coupling yield | core.ac.uk |

| 4-chloroacetophenone | Low yield with dechlorination side product | core.ac.uk |

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The boronic acid, in this case, this compound, plays a crucial role in the transmetalation step.

Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. libretexts.org The presence of a base is crucial for this step. youtube.com The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the palladium complex. rsc.orgresearchgate.net The dimethoxyethoxy group, being electron-donating, can increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation process. rsc.org While boronic esters can undergo transmetalation without prior hydrolysis, the rate can be significantly influenced by the structure of the ester. illinois.edu

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst. wikipedia.orgyoutube.com This step is generally favored by bulky ligands on the palladium catalyst, which can create steric strain that is relieved upon elimination of the product. rsc.orgnih.gov The electronic properties of the ligands also play a role; electron-rich ligands facilitate oxidative addition, while more electron-poor metal complexes can favor reductive elimination. rsc.org The stereochemistry of the starting materials is typically retained during reductive elimination. wikipedia.org

The choice of catalyst and ligand is critical for achieving high efficiency in Suzuki-Miyaura coupling reactions. While simple palladium sources like Pd(OAc)₂ can be effective, the use of specific ligands can significantly enhance catalytic activity, stability, and substrate scope. nih.gov

Catalyst Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. mdpi.comresearchgate.net The active Pd(0) species is often generated in situ from these precursors. mdpi.com

Ligands: Phosphine (B1218219) ligands are widely used in Suzuki-Miyaura coupling. wikipedia.org Bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are particularly effective. rsc.orgnih.gov These ligands promote the formation of monoligated palladium complexes that are highly active in oxidative addition and also accelerate reductive elimination. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often offering greater stability and activity than traditional phosphine ligands. wikipedia.orgnih.gov For instance, nitrile-functionalized NHC palladium complexes have shown high catalytic activity in these couplings. nih.gov

The optimal catalyst system for coupling with this compound will depend on the specific reaction partner and desired conditions. However, systems employing bulky, electron-rich phosphines or robust NHC ligands are generally expected to provide high efficiency.

| Palladium Source | Ligand Type | Key Advantages | Reference |

|---|---|---|---|

| Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | High activity, broad substrate scope, promotes challenging couplings. | rsc.orgnih.govresearchgate.net |

| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, effective for many standard couplings. | mdpi.com |

| Various Pd(II) sources | N-Heterocyclic Carbenes (NHCs) | High stability, high catalytic activity, effective for challenging substrates. | wikipedia.orgnih.gov |

| Pd(OAc)₂ | Ligand-free (in some cases) | Simplicity, though often limited in scope and efficiency. | researchgate.net |

In Suzuki-Miyaura cross-coupling reactions, the stereochemistry of the reactants is generally retained in the product. wikipedia.org When coupling involves an sp³-hybridized carbon center attached to the boron, the reaction typically proceeds with retention of configuration at that center. reddit.com This is because both the transmetalation and reductive elimination steps are stereoretentive. wikipedia.orgnih.gov

For couplings involving alkenylboronic acids, the geometry of the double bond is preserved in the coupled product. Similarly, in reactions involving chiral, non-racemic boronic acids, the enantiomeric purity is transferred to the product. The dimethoxyethoxy group on this compound is located on the aromatic ring and does not directly participate in a stereocenter involved in the coupling. Therefore, its primary influence is electronic and steric, rather than directly dictating the stereochemical outcome of the reaction at a remote chiral center. However, in cases of atropisomerism, where restricted rotation around the newly formed biaryl bond leads to axial chirality, the steric bulk of the dimethoxyethoxy group could potentially influence the rotational barrier and the atropisomeric ratio. beilstein-journals.orgnih.gov

Other Carbon-Carbon Bond Forming Reactions

While the Suzuki-Miyaura reaction is the most prominent application, arylboronic acids like this compound can also participate in other carbon-carbon bond-forming reactions, such as Heck-type couplings. In a variation of the traditional Heck reaction, which couples olefins with aryl halides, arylboronic acids can be used as the arylating agent. nih.gov

This halide-free Heck-type reaction is considered more environmentally benign as it avoids the formation of halide waste. nih.gov The reaction is typically catalyzed by a palladium(II) species, and often requires an oxidant to regenerate the active catalyst. nih.govnih.gov The general mechanism involves the reaction of the arylboronic acid with the Pd(II) catalyst to form an arylpalladium(II) intermediate, which then undergoes migratory insertion of the olefin, followed by β-hydride elimination to yield the arylated olefin product. libretexts.org

The reactivity of this compound in Heck-type reactions would be influenced by the electron-donating nature of the substituent, which can affect the rate of the initial transmetalation-like step with the palladium catalyst. This methodology has been successfully applied to the arylation of various olefins, including styrenes and acrylates. nih.govbeilstein-journals.org

Copper-Mediated Cross-Coupling Reactions

Beyond the palladium-catalyzed Suzuki-Miyaura reaction, arylboronic acids, including this compound, are competent coupling partners in copper-mediated cross-coupling reactions. These reactions, such as the Chan-Lam and Ullmann-type couplings, are powerful methods for forming carbon-heteroatom bonds, particularly C–O and C–N bonds.

The Chan-Lam coupling involves the reaction of a boronic acid with an amine or an alcohol in the presence of a copper catalyst, typically Cu(OAc)₂, and an oxidant, often atmospheric oxygen or pyridine-N-oxide. The reaction proceeds at room temperature and is tolerant of a wide range of functional groups. For this compound, this provides a direct route to synthesize arylamines and aryl ethers.

The proposed mechanism involves the formation of a copper(II)-boronic acid complex. This is followed by ligand exchange with the nucleophile (amine or alcohol) and subsequent reductive elimination to form the desired C–N or C–O bond and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.

Similarly, Ullmann-type condensations can be performed using arylboronic acids as alternatives to the traditionally used aryl halides. These reactions enable the coupling of arylboronic acids with phenols, thiols, and amines, often requiring a copper catalyst and a base. The dimethoxyethoxy group on the phenyl ring is stable under these conditions, allowing for the selective formation of the cross-coupled product.

Multi-component Reactions Involving Boronic Acids

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. Arylboronic acids are valuable substrates in several MCRs. While specific examples utilizing this compound are not extensively documented, its general reactivity profile makes it a suitable candidate for such transformations.

One prominent example is the Petasis reaction (also known as the borono-Mannich reaction), which involves the reaction of an amine, a carbonyl compound (often an α-hydroxy aldehyde or carboxylic acid), and a boronic acid. This reaction provides a direct route to substituted amines. In this context, this compound could react with an amine and glyoxylic acid, for instance, to generate an N-substituted α-amino acid bearing the 4-(2,2-dimethoxyethoxy)phenyl group.

Furthermore, boronic acids can participate in palladium-catalyzed MCRs. For example, a three-component coupling of an aryl halide, an alkyne, and an arylboronic acid can lead to the formation of complex aryl-substituted alkenes. The 4-(2,2-dimethoxyethoxy)phenyl group would be readily incorporated into the final product under these conditions.

Electrophilic and Nucleophilic Reactions of the Boronic Acid Moiety

The boron atom in this compound is electron-deficient, rendering it susceptible to nucleophilic attack, while the carbon-boron bond can be cleaved by electrophiles. This dual reactivity is central to the utility of boronic acids in organic synthesis.

Lewis Acidity and Boronate Formation

Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom. nih.govresearchgate.net In aqueous solution, they exist in equilibrium between the neutral trigonal planar form, R-B(OH)₂, and the anionic tetrahedral boronate form, R-B(OH)₃⁻. nih.govresearchgate.net The strength of the Lewis acidity is quantified by the pKa value. The electron-donating nature of the para-alkoxy substituent in this compound is expected to slightly decrease its Lewis acidity compared to unsubstituted phenylboronic acid.

This Lewis acidity drives the reversible formation of boronate esters upon reaction with diols, such as glycols or catechols. This reaction is a key feature in various applications, from protecting groups in synthesis to the construction of sensors for saccharides. The formation of a cyclic boronate ester with a diol proceeds via the displacement of water molecules, shifting the coordination at the boron center from trigonal to tetrahedral.

Halodeboronation Reactions

The carbon-boron bond in arylboronic acids can be cleaved by electrophilic halogen sources in a reaction known as halodeboronation. This transformation provides a route to aryl halides from arylboronic acids. Recent studies have shown that this reaction, often thought to be copper-catalyzed, proceeds efficiently via a base-catalyzed boronate-driven ipso-substitution pathway. organic-chemistry.orgacs.orgacs.org

The mechanism involves the activation of the boronic acid by a Lewis base (e.g., acetate (B1210297) or methoxide), forming a more nucleophilic "ate" complex. organic-chemistry.orgacs.org This tetrahedral boronate species then reacts with an electrophilic halogen source (e.g., N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or 1,3-dihalo-5,5-dimethylhydantoin), leading to the substitution of the boronic acid group with the halogen atom. nih.govnih.gov This method is highly effective for synthesizing aryl iodides and bromides from this compound.

Formation and Cleavage of Boronate Esters

Boronic acids are often converted into boronate esters to enhance their stability, modify their reactivity, or facilitate purification. This compound readily reacts with diols like pinacol (B44631), neopentyl glycol, or ethylene (B1197577) glycol under dehydrating conditions to form the corresponding cyclic boronate esters. These esters are generally more stable towards air and moisture and are less prone to protodeboronation than the free boronic acid.

The formation of N-methyliminodiacetic acid (MIDA) boronates is another important strategy. semanticscholar.org MIDA boronates are exceptionally stable crystalline solids that are compatible with a wide range of reaction conditions, yet the boronic acid can be readily liberated by mild aqueous base.

Cleavage of boronate esters to regenerate the free boronic acid is typically achieved by hydrolysis. For pinacol esters, this often requires acidic or basic conditions or transesterification with another boronic acid. The mild conditions required for the cleavage of MIDA boronates make them particularly attractive for multi-step synthesis.

Reactivity of the Dimethoxyethoxy Group

The 4-(2,2-dimethoxyethoxy) group is a dimethyl acetal (B89532) of the corresponding formyl group linked to the phenyl ring via an ether bond. Its reactivity is primarily characterized by its stability under a range of conditions and its selective cleavage (deprotection) under acidic catalysis.

This acetal moiety is robust and stable under neutral and basic conditions, making it an excellent protecting group. It is compatible with most organometallic reactions, including Suzuki-Miyaura and Chan-Lam couplings, as well as the basic conditions often employed in halodeboronation.

The primary reaction of the dimethoxyethoxy group is its hydrolysis under acidic conditions to unmask the aldehyde functionality. Treatment with aqueous acid (e.g., HCl, H₂SO₄) or organic acids (e.g., trifluoroacetic acid) in the presence of water will cleave the acetal, yielding 4-(formyl-oxy)phenylboronic acid or, more commonly after complete hydrolysis and potential protodeboronation depending on conditions, 4-hydroxybenzaldehyde. This deprotection strategy allows for the late-stage introduction of a reactive aldehyde group into a molecule previously elaborated via reactions at the boronic acid site.

Chemical Compounds Mentioned

Hydrolysis and Deprotection Strategies

The primary and most crucial reaction of the acetal group in this compound is its hydrolysis to reveal the aldehyde functionality, yielding 4-formylphenylboronic acid. This deprotection is a key step in synthetic pathways where the aldehyde is required for subsequent reactions, such as reductive amination, Wittig reactions, or condensations.

The hydrolysis of acetals is a well-established transformation in organic chemistry and is typically carried out under acidic conditions. The mechanism involves the protonation of one of the oxygen atoms of the acetal, followed by the departure of an alcohol molecule (methanol in this case) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water on this intermediate, followed by deprotonation, liberates the aldehyde and another molecule of methanol (B129727).

Various acidic conditions can be employed for this deprotection, ranging from dilute mineral acids to solid-supported acid catalysts. The choice of acid and reaction conditions often depends on the sensitivity of other functional groups within the molecule, particularly the boronic acid group, which can be prone to degradation under harsh conditions.

Detailed Research Findings:

While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in the literature, the deprotection of similar acetal-protected phenylboronic acids is a common final step in the synthesis of formylphenylboronic acids. For instance, the synthesis of 4-formylphenylboronic acid has been reported starting from 4-bromobenzaldehyde, where the aldehyde is first protected as a diethyl acetal. After the formation of the boronic acid via a Grignard reaction and subsequent reaction with a borate (B1201080) ester, the final step is an acidic work-up which hydrolyzes the acetal. wikipedia.org This indicates that the boronic acid group is stable under the mild acidic conditions required for acetal deprotection.

Commonly employed conditions for the hydrolysis of such acetals are summarized in the table below.

| Acid Catalyst | Solvent | Typical Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Dilute HCl | Water/THF | 25 - 50 | 1 - 4 hours | High |

| Dilute H₂SO₄ | Water/Dioxane | 25 - 50 | 1 - 4 hours | High |

| p-Toluenesulfonic acid | Acetone/Water | 25 - 60 | 2 - 6 hours | Variable |

| Amberlyst-15 (acidic resin) | Methanol/Water | 25 - 40 | 4 - 12 hours | Good to High |

Transformations of the Acetal Functionality

Beyond its role as a protecting group that is removed by hydrolysis, the acetal functionality in this compound has the potential to undergo other chemical transformations. However, in the context of this specific molecule's common applications, these alternative reactions are less frequently employed. The primary synthetic utility of the dimethoxyethoxy group is to serve as a stable precursor to the formyl group.

Nevertheless, it is worth noting some of the theoretical transformations that acetals can undergo:

Transacetalization: In the presence of a different alcohol or diol and an acid catalyst, the methoxy (B1213986) groups of the acetal can be exchanged. This reaction is driven by Le Chatelier's principle, often by removing the methanol byproduct. This could be used to switch to a different acetal protecting group if required for a specific synthetic strategy.

Reductive Cleavage: Certain acetals can undergo reductive cleavage with reagents like diisobutylaluminium hydride (DIBAL-H) or other hydride reagents in the presence of a Lewis acid. This would result in the formation of a mono-ether of ethylene glycol.

Reaction with Organometallic Reagents: While less common for simple acetals, reaction with strong organometallic reagents under certain conditions could potentially lead to the opening of the acetal.

For this compound, these alternative transformations are of limited practical use, as the molecule is specifically designed for the eventual generation of 4-formylphenylboronic acid through hydrolysis. The stability of the acetal to a wide range of non-acidic reagents is precisely what makes it an effective protecting group.

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques for Boronic Acids

Spectroscopic methods are fundamental tools for the elucidation of the structure and purity of boronic acids.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. For arylboronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. In arylboronic acids, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. For instance, in p-tolylboronic acid, the aromatic protons are observed as doublets at approximately 8.13 ppm and 7.32 ppm. The protons of the B(OH)₂ group can sometimes be observed, but they are often broad or exchange with solvent protons, especially in protic solvents like methanol-d₄. The use of deuterated methanol (B129727) can also help to break up oligomeric structures, such as the trimeric boroxine (B1236090) anhydride, which can lead to complex and unintelligible spectra. reddit.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The carbon atom attached to the boron atom (ipso-carbon) can be difficult to detect in some cases. rsc.org The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the phenyl ring.

¹¹B NMR: Boron-11 NMR is a highly diagnostic technique for studying boronic acids due to the direct observation of the boron nucleus. nd.edu Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9% natural abundance, spin I = 3), with ¹¹B being more commonly used due to its higher natural abundance and smaller quadrupole moment. nsf.gov The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment. Trivalent (sp²-hybridized) boron in boronic acids typically resonates in the range of 27 to 33 ppm. nsf.govsdsu.edu Upon formation of a tetrahedral (sp³-hybridized) boronate ester or complex, the ¹¹B signal shifts upfield to a region between approximately 4 and 13 ppm. nsf.gov This significant change in chemical shift is a clear indicator of a change in the coordination state of the boron atom and is a valuable tool for studying the binding of boronic acids to diols. nsf.gov For example, the ¹¹B NMR signal for a phenylboronic acid-citrate complex has been observed at 8.66 ppm. raineslab.com

Table 1: Representative NMR Data for Arylboronic Acids

| Nucleus | Phenylboronic Acid (CDCl₃) | p-Tolylboronic Acid (CDCl₃) |

| ¹H NMR (ppm) | 7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t) chemicalbook.com | 8.13 (d), 7.32 (d), 2.45 (s) reddit.com |

| ¹¹B NMR (ppm) | ~27-33 (uncomplexed) nsf.govsdsu.edu | Not specified |

This table is interactive. You can sort and filter the data.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. acs.org

IR Spectroscopy: In the IR spectrum of a phenylboronic acid, characteristic absorption bands are observed for the O-H, B-O, and B-C bonds. A very strong and broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibrations, often broadened due to hydrogen bonding. cdnsciencepub.com The B-O asymmetric stretching vibration typically appears as a strong band around 1350 cm⁻¹, while the B-C stretching vibration is found near 1100 cm⁻¹. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric B-O stretching vibration, which is often weak in the IR spectrum, can sometimes be observed in the Raman spectrum. cdnsciencepub.com Theoretical calculations, such as DFT, are often used in conjunction with experimental data to assign the vibrational modes accurately. aip.orgresearchgate.net

Table 2: Key IR Absorption Frequencies for Phenylboronic Acid

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3400 (broad) cdnsciencepub.com |

| B-O | Asymmetric Stretching | ~1350 cdnsciencepub.com |

| B-C | Stretching | ~1100 cdnsciencepub.com |

This table is interactive. You can sort and filter the data.

Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%) results in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator of the presence of boron in a molecule. wiley-vch.deacs.org

Different ionization techniques can be employed for the analysis of boronic acids, including Electron Impact (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). researchgate.net Due to the relatively low volatility of boronic acids and their tendency to form boroxines at high temperatures, softer ionization techniques like ESI are often preferred. wiley-vch.deresearchgate.net

Computational Chemistry for Elucidating Structure-Reactivity Relationships

Computational chemistry provides a powerful means to investigate the structure, properties, and reactivity of molecules at the atomic level.

Quantum mechanical methods are employed to model the electronic structure of molecules, offering deep insights into their conformational preferences and electronic characteristics.

Density Functional Theory (DFT) has become a widely used computational method for studying boronic acids due to its balance of accuracy and computational cost. lodz.pl DFT calculations can be used to:

Optimize Molecular Geometries: DFT can predict the most stable three-dimensional arrangement of atoms in a molecule. For phenylboronic acids, a key structural feature is the dihedral angle between the phenyl ring and the C-B-O plane. nih.gov

Calculate Spectroscopic Properties: DFT can be used to calculate vibrational frequencies (IR and Raman) and NMR chemical shifts, which aids in the interpretation of experimental spectra. aip.orgresearchgate.netnih.gov

Analyze Electronic Structure: DFT provides information about the distribution of electrons in a molecule, including orbital energies (HOMO and LUMO), which are important for understanding reactivity. researchgate.netmdpi.com The electrophilicity and nucleophilicity of molecules can be quantified using conceptual DFT indices. mdpi.com

Investigate Reaction Mechanisms: DFT can be used to model reaction pathways and determine the energies of transition states, providing insights into the mechanisms of reactions involving boronic acids. researchgate.net

For example, DFT calculations have been used to study the relative stabilities of different conformers of diindolylmethane-phenylboronic acid hybrids. nih.gov These studies have also shown that the bond distance between the carbon and boron atoms increases when the conjugation between the aromatic ring and the empty p-orbital of the boron atom is disrupted. nih.gov Furthermore, DFT has been employed to calculate the relative pKa values of boronic acids in aqueous solution. researchgate.net

Quantum Mechanical Studies of Conformational and Electronic Properties

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd For arylboronic acids, the nature of the substituent on the phenyl ring significantly influences the energies of these frontier orbitals. The 4-(2,2-dimethoxyethoxy) group is an electron-donating group due to the resonance effect of the ether oxygen atom. This electron donation raises the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenylboronic acid. Consequently, this often leads to a smaller HOMO-LUMO gap, suggesting higher reactivity in reactions involving electrophiles.

Table 1: Representative Frontier Orbital Energies and Gaps for Substituted Phenylboronic Acids (Illustrative Data)

| Compound | Substituent Nature | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Phenylboronic Acid | Neutral | -6.2 | -1.5 | 4.7 |

| 4-Methoxyphenylboronic Acid (Analog) | Electron-Donating | -5.9 | -1.4 | 4.5 |

| 4-Nitrophenylboronic Acid (Example) | Electron-Withdrawing | -6.8 | -2.5 | 4.3 |

Note: The values presented are illustrative and based on typical DFT calculations for related compounds to demonstrate electronic trends.

Studies on Acidity (pKa) and Solution-Phase Behavior

The acidity of a boronic acid, quantified by its pKa value, is a fundamental property that governs its behavior in solution, particularly its ability to bind with diols and its reactivity in cross-coupling reactions. Phenylboronic acids are Lewis acids that accept a hydroxide (B78521) ion to form a more stable, tetracoordinate boronate species. The equilibrium of this reaction is highly dependent on the pH of the solution.

The electronic nature of substituents on the phenyl ring significantly impacts the Lewis acidity of the boron center. Electron-withdrawing groups stabilize the resulting negative charge on the boronate anion, thus lowering the pKa and increasing acidity. Conversely, electron-donating groups destabilize the anion, leading to a higher pKa and decreased acidity. nih.gov

The 4-(2,2-dimethoxyethoxy) substituent is considered electron-donating. Therefore, 4-(2,2-dimethoxyethoxy)phenylboronic acid is expected to be a weaker acid (i.e., have a higher pKa) than unsubstituted phenylboronic acid (pKa ≈ 8.83). wikipedia.org For comparison, 4-methoxyphenylboronic acid, a structurally similar compound, has a reported pKa of approximately 9.25 in water, which is higher than that of phenylboronic acid. researchgate.net This trend supports the prediction that the more complex ether linkage in this compound would also result in a pKa value above 9.

This modulation of acidity is critical for applications like the Suzuki-Miyaura coupling, where the formation of the boronate anion is a key step in the catalytic cycle. acs.org The solution pH must be sufficiently high to favor the formation of the reactive boronate species.

Table 2: Comparison of Experimental pKa Values for Substituted Phenylboronic Acids in Water

| Compound | Substituent at para-position | pKa Value | Reference |

|---|---|---|---|

| Phenylboronic Acid | -H | 8.83 | wikipedia.org |

| 4-Methoxyphenylboronic Acid | -OCH3 (Electron-Donating) | 9.25 | researchgate.net |

| This compound | -OCH2CH(OCH3)2 (Electron-Donating) | > 8.83 (Predicted) | N/A |

| 4-Fluorophenylboronic Acid | -F (Electron-Withdrawing) | 8.12 | nih.gov |

| 4-Carboxyphenylboronic acid | -COOH (Electron-Withdrawing) | ~8.0 | N/A |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of reactions involving arylboronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. wikipedia.org The catalytic cycle of this reaction is generally understood to involve three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net

Theoretical models can calculate the energy profiles of these steps, identifying intermediates and the transition states that connect them. The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often considered the rate-determining step and has been a major focus of computational investigation. nih.gov

The electron-donating 4-(2,2-dimethoxyethoxy) group on the phenyl ring is expected to influence the kinetics of the transmetalation step. By increasing the electron density on the phenyl ring, it can facilitate the transfer of this group to the electron-deficient palladium(II) center, potentially lowering the activation energy of the transition state compared to reactions with electron-deficient arylboronic acids. nih.gov DFT calculations allow for the precise quantification of these substituent effects on the activation barriers.

Table 3: Illustrative Calculated Activation Energies for the Suzuki-Miyaura Reaction of Phenylboronic Acid (Model System)

| Step in Catalytic Cycle | Transition State | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Oxidative Addition (Aryl Halide to Pd(0)) | TSOA | ~10-15 | libretexts.org |

| Transmetalation (Aryl transfer from Boron to Palladium) | TSTM | ~15-30 (Highly system-dependent) | nih.govresearchgate.net |

| Reductive Elimination (Product formation) | TSRE | ~5-10 | libretexts.org |

Note: Values are representative for a model Suzuki-Miyaura reaction and can vary significantly with the specific substrates, catalyst, and base used.

Applications of 4 2,2 Dimethoxyethoxy Phenylboronic Acid in Complex Molecule Synthesis

Building Blocks for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Boronic acids and their derivatives are crucial intermediates in the pharmaceutical industry, utilized in the synthesis of a wide array of drugs, including antiviral, anti-inflammatory, and anti-tumor agents. evonik.com Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final Active Pharmaceutical Ingredient (API)—the substance in a drug that is pharmacologically active. arborpharmchem.commedchemexpress.comgaylordchemical.comnih.gov The stability, reactivity, and versatility of boronic acids make them indispensable tools for constructing complex molecular frameworks required for therapeutic efficacy. arborpharmchem.com

The phenylboronic acid motif is a key structural component in numerous drug discovery programs. Its primary role is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for constructing biaryl or aryl-heterocycle scaffolds. nih.govnih.gov These structural motifs are prevalent in a vast number of approved drugs. nih.gov The Suzuki-Miyaura reaction is celebrated in medicinal chemistry for its reliability and functional group tolerance, allowing for the efficient assembly of complex molecules from simpler precursors. nih.govresearchgate.netkochi-tech.ac.jp

4-(2,2-Dimethoxyethoxy)phenylboronic acid serves as a specialized building block in this context. It allows medicinal chemists to introduce a phenyl ring that is pre-functionalized with a latent aldehyde group (the dimethoxyethoxy acetal). After the Suzuki coupling reaction establishes the core biaryl structure, the acetal (B89532) can be hydrolyzed under acidic conditions to unmask the aldehyde. This newly revealed functional group can then be used for further molecular elaboration, such as forming imines, undergoing reductive amination, or participating in other condensation reactions to build out the final drug candidate. This strategy allows for a modular and convergent approach to synthesizing libraries of complex compounds for structure-activity relationship (SAR) studies.

The boronic acid group itself can also be a critical pharmacophore. In some drug designs, the boronic acid moiety interacts directly with the biological target. A prominent example is the proteasome inhibitor Bortezomib (Velcade®), where the boronic acid forms a reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome, leading to the inhibition of cancer cell growth. nih.gov While not Bortezomib itself, a building block like this compound provides a scaffold that can be incorporated into novel drug candidates targeting similar enzymatic pathways. nih.gov

| Feature of this compound | Role in Drug Design & Synthesis | Key Chemical Reaction | Example Application Area |

|---|---|---|---|

| Phenylboronic Acid Group | Enables the formation of C-C bonds to create biaryl or aryl-heterocycle cores. nih.gov | Suzuki-Miyaura Cross-Coupling researchgate.netresearchgate.netmdpi.com | Synthesis of scaffolds for oncology, cardiovascular, and anti-inflammatory drugs. evonik.com |

| Dimethoxyethoxy (Acetal) Group | Acts as a "masked" aldehyde, a protected functional group. | Acid-catalyzed Hydrolysis | Post-coupling modification to introduce further complexity and functionality. |

| Boronic Acid as Pharmacophore | Can form reversible covalent bonds with enzyme active sites (e.g., serine proteases). nih.gov | Complexation with diols/amino alcohols | Design of enzyme inhibitors, such as proteasome inhibitors for cancer therapy. nih.gov |

Beyond its direct use in specific drug candidates, this compound is instrumental in synthesizing larger, biologically relevant scaffolds. These scaffolds are core molecular structures that can be decorated with various functional groups to create a library of compounds for biological screening. The ability of boronic acids to participate in robust and high-yield coupling reactions makes them ideal for this purpose. nih.gov

For instance, the creation of complex heterocyclic systems, which are foundational to many areas of medicinal chemistry, often relies on the strategic formation of carbon-carbon bonds. By using this compound in a Suzuki-Miyaura coupling reaction, a key biaryl bond can be formed. The subsequent deprotection of the acetal to an aldehyde provides a reactive handle for intramolecular cyclization reactions, leading to the formation of fused ring systems or other complex heterocyclic scaffolds. This approach is highly valuable for generating novel chemical matter with the potential for new biological activities. The use of boronic acid intermediates is central to the synthesis of drugs for a variety of diseases, underscoring their importance in creating diverse and potent biologically active molecules. evonik.comarborpharmchem.com

Materials Science Applications

The unique chemical properties of phenylboronic acids (PBAs) also make them highly valuable in materials science. PBA-containing polymers have been extensively studied as "smart" or "responsive" materials. nih.gov The key to this functionality is the ability of the boronic acid group to form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols, such as those found in sugars or certain polymers like poly(vinyl alcohol). nih.govmdpi.com This interaction is often sensitive to external stimuli like pH or the concentration of specific diols (e.g., glucose), allowing for the design of materials that can change their properties on demand. nih.gov

This compound can be used as a monomer or a modifying agent to incorporate boronic acid functionality into polymers. This can be achieved either by copolymerizing a vinyl- or acryloyl-derivatized version of the molecule or by grafting it onto an existing polymer backbone. The presence of the boronic acid groups along the polymer chain imparts new properties to the material. nih.gov

For example, polymers functionalized with boronic acid groups can be cross-linked by adding diol-containing molecules or polymers, leading to the formation of hydrogels. utwente.nl This cross-linking is reversible; changes in pH or the addition of a competitive diol like glucose can break the boronate ester bonds and dissolve the gel. nih.gov This dynamic nature is the basis for creating self-healing materials and stimuli-responsive drug delivery systems. nih.govrsc.org Furthermore, the acetal group on this compound offers an additional site for modification, allowing for the creation of multifunctional polymers where one part of the molecule provides responsiveness (the boronic acid) and another provides a different function after deprotection (the aldehyde).

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses extraordinary electronic and mechanical properties. ru.nl However, to tailor these properties for specific applications, such as sensors or electronic components, its surface must be chemically modified. Phenylboronic acid derivatives can be used to functionalize graphene, thereby modulating its electronic characteristics. researchgate.net

The functionalization can occur through non-covalent interactions, where the phenyl ring of the boronic acid molecule adsorbs onto the graphene surface via π-π stacking. This process, known as doping, alters the charge carrier density in the graphene sheet, changing its conductivity. researchgate.netconsensus.app Depending on the substituents on the phenyl ring, the molecule can either donate or withdraw electrons, leading to n-type or p-type doping, respectively. The dimethoxyethoxy group on this compound would influence this electronic interaction. Covalent functionalization strategies are also possible, providing a more permanent modification of the graphene surface. ru.nl The ability to tune the electronic properties of graphene using boronic acid-based molecules opens up possibilities for its use in advanced electronic and optoelectronic devices. researchgate.net

The most significant application of boronic acids in materials science is in the creation of responsive materials. nih.gov These materials can sense and react to changes in their chemical environment. Materials incorporating this compound can be designed to respond to several stimuli:

pH: The equilibrium between the neutral boronic acid and the anionic boronate form is pH-dependent. This change in charge can induce conformational changes in a polymer, causing a hydrogel to swell or shrink. rsc.orgnih.gov

Sugars: In the presence of sugars like glucose, the boronic acid groups form boronate esters. dcu.ie This binding event can trigger a response, such as the release of an encapsulated drug (e.g., insulin) from a hydrogel, making these materials highly promising for diabetes management. dcu.ieresearchgate.net

Reactive Oxygen Species (ROS): The carbon-boron bond in phenylboronic acid can be cleaved by reactive oxygen species like hydrogen peroxide. mdpi.com This irreversible reaction can be used to design materials that degrade and release a payload in an environment with high oxidative stress, such as a tumor microenvironment. rsc.org

The development of such responsive systems, often in the form of hydrogels or functionalized nanoparticles, is a vibrant area of research with applications ranging from drug delivery and tissue engineering to diagnostics and sensing. dcu.ienih.govresearchgate.net

| Application Area | Role of Phenylboronic Acid Moiety | Stimulus | Resulting Material Behavior |

|---|---|---|---|

| Polymer Functionalization | Forms reversible cross-links with diol-containing polymers (e.g., PVA). utwente.nlrsc.org | pH, Diols (e.g., Glucose) | Hydrogel formation/dissolution, self-healing. rsc.org |

| Graphene Modulation | Acts as a surface dopant via non-covalent π-π stacking. researchgate.net | N/A (intrinsic property) | Alteration of charge carrier density and conductivity. consensus.app |

| Responsive Drug Delivery | Binds to glucose, disrupting hydrogel cross-links. researchgate.net | Glucose | Release of encapsulated therapeutics (e.g., insulin). |

| Responsive Drug Delivery | Forms dynamic boronate esters that are pH-sensitive. nih.gov | pH Change | Swelling or shrinking of hydrogel, leading to payload release. nih.gov |

| Sensing/Diagnostics | Undergoes oxidative cleavage of the C-B bond. mdpi.com | Reactive Oxygen Species (ROS) | Degradation of the material, release of a reporter molecule. rsc.org |

Chemical Biology and Biosensing Applications

This compound is a bifunctional organic compound that serves as a valuable precursor in the field of chemical biology and biosensing. Its utility stems from its two key chemical features: the phenylboronic acid group and a protected aldehyde (formyl) group. The dimethoxyethoxy moiety acts as an acetal protecting group, which can be readily removed under acidic conditions to reveal a reactive aldehyde. This dual functionality allows for a two-stage application strategy: the boronic acid provides a recognition element for specific biomolecules, while the latent aldehyde offers a versatile handle for covalent conjugation.

The primary application of this compound is as a stable, storable precursor to 4-formylphenylboronic acid (4-FPBA) . wikipedia.org Once deprotected, 4-FPBA becomes a powerful tool for designing sophisticated systems for biological detection and modification. The boronic acid group is known for its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a structural motif abundant in many biologically significant molecules such as carbohydrates, glycoproteins, and certain nucleotides. mdpi.comnih.gov This specific interaction forms the basis of its use in molecular recognition and sensing. Simultaneously, the regenerated formyl group is an effective electrophile for forming stable covalent bonds with nucleophiles like primary amines found in proteins, enabling permanent labeling and bioconjugation. researchgate.netfrontiersin.org

Researchers have leveraged these properties to develop a wide range of biosensors and chemical probes. For instance, 4-FPBA has been incorporated into metal-organic frameworks (MOFs) to create electrochemical biosensors for detecting glycoproteins. mdpi.com It has also been used to functionalize nanomaterials, creating advanced platforms for detecting biological markers with high sensitivity. nih.gov

The unique structure of deprotected this compound, i.e., 4-formylphenylboronic acid (4-FPBA), makes it an excellent scaffold for the design of chemical probes and labels. These tools are engineered to detect and visualize specific analytes within complex biological systems. The design strategy typically involves two key components of the 4-FPBA molecule:

The Boronic Acid Moiety as a Recognition Element: This group acts as a "warhead" that selectively targets and binds to molecules containing cis-diol functionalities. This interaction is particularly useful for targeting cell surface glycans, which are often overexpressed in cancer cells, or for detecting glucose in biofluids. nih.govresearchgate.net

The Formyl Group as a Conjugation Handle: This aldehyde group provides a reactive site for attaching a signaling unit, such as a fluorophore, to the probe. The conjugation creates a molecule that can both bind to a biological target and produce a detectable signal (e.g., light emission).

Recent research has explored the use of formylphenylboronic acids in creating novel fluorescent probes. For example, 2-formylphenylboronic acids (an isomer of 4-FPBA) have been used in Knoevenagel condensation reactions with imidazolinones to synthesize new heterocyclic scaffolds that mimic the Green Fluorescent Protein (GFP) chromophore. nih.gov These probes exhibit significant Stokes shifts and high brightness, making them suitable for bioimaging applications. nih.gov Furthermore, boronate-based fluorescent probes have been designed for the detection of reactive oxygen species like hydrogen peroxide, where the boronate ester is cleaved by the analyte, leading to a change in fluorescence ("Off-On" response). researchgate.net

The table below summarizes selected examples of probes and labels developed using formylphenylboronic acid derivatives.

| Probe/Label Type | Target Analyte | Design Principle | Signaling Mechanism | Reference |

|---|---|---|---|---|

| FPBA-functionalized Cu-MOF | Glycoproteins | Boronic acid on the MOF surface binds to diols on glycoproteins. | Electrochemical signal change upon binding. | mdpi.com |

| Locked GFP Chromophore Analogue | General Bioimaging | Knoevenagel condensation of 2-formylphenylboronic acid with 2H-imidazolinones to form a rigid, fluorescent scaffold. | Fluorescence emission in the visible range (408–525 nm). | nih.gov |

| Boronate Ester Fluorescent Probe | Hydrogen Peroxide (H₂O₂) | Oxidative cleavage of the C-B bond by H₂O₂ releases a fluorescent phenol (B47542) derivative. | "Off-On" fluorescence response due to modulation of intramolecular charge transfer (ICT). | researchgate.net |

| Anthracene Boronic Acid Sensor | Glucose | Dibornic acid sensor embedded in fluorescent beads. | Changes in fluorescence intensity upon glucose binding. | nih.gov |

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. The formyl group of 4-FPBA, revealed after deprotection of this compound, is a highly effective functional group for creating stable bioconjugates. The primary strategy employed is reductive amination . researchgate.netfrontiersin.org

In this reaction, the aldehyde group of 4-FPBA first reacts with a primary amine group (e.g., the ε-amine of a lysine (B10760008) residue on a protein or the amine groups on chitosan) to form a Schiff base (an imine). researchgate.netfrontiersin.org This intermediate is then reduced using a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage. frontiersin.org This method is widely used because it proceeds under mild, aqueous conditions compatible with most biomolecules. frontiersin.orgorganic-chemistry.orgnih.gov

This strategy allows for the covalent attachment of the phenylboronic acid moiety to a wide variety of biological and synthetic macromolecules. Once conjugated, the boronic acid group is available to interact with its diol targets.

Key applications of these bioconjugation strategies include:

Modification of Proteins: Attaching 4-FPBA to proteins like Bovine Serum Albumin (BSA) or antibodies creates "boronolectins"—synthetic proteins that can recognize and bind to specific carbohydrate structures. frontiersin.org

Functionalization of Polymers: Chitosan, a biocompatible polymer, has been conjugated with 4-FPBA to create glucose-responsive nanoparticles for potential applications in insulin (B600854) delivery systems. researchgate.net

Site-Selective Labeling: Advanced methods using ortho-substituted formylphenylboronic acids can achieve site-selective labeling of proteins, for example, by targeting N-terminal cysteine residues to form a stable thiazolidino boronate (TzB) complex. nih.gov

The table below details specific bioconjugation strategies utilizing formylphenylboronic acid derivatives.

| Biomolecule/Polymer | Conjugation Chemistry | Reducing Agent (if any) | Resulting Linkage | Application | Reference |

|---|---|---|---|---|---|

| Chitosan | Reductive N-alkylation (Schiff base formation followed by reduction) | Not specified, typically NaBH₃CN or similar | Secondary Amine | Glucose-sensitive nanoparticles for drug delivery. | researchgate.net |

| Bovine Serum Albumin (BSA) | Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine | Glycoconjugation to create synthetic lectins. | frontiersin.org |

| Proteins (general) | Reductive Amination of Lysine ε-amine | Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine | General protein modification and labeling. | frontiersin.org |

| N-terminal Cysteine Proteins | Thiazolidino Boronate (TzB) Formation | None | Thiazolidino Boronate | Site-specific protein labeling. | nih.gov |

| Hydrazide-functionalized ligands | Iminoboronate Formation | None | Iminoboronate (reversible) | Modular chemical probe development. | nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Reactions Involving the Compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, and arylboronic acids are key reactants. wwjmrd.cominovatus.es Future research will likely focus on enhancing the efficiency and applicability of reactions involving 4-(2,2-Dimethoxyethoxy)phenylboronic acid through the development of novel catalytic systems.